GIBBERELLIC ACID

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

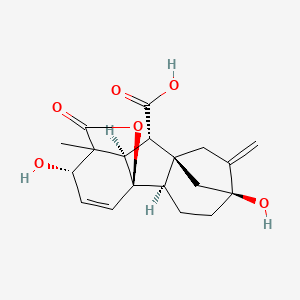

Gibberellic acid is a naturally occurring plant hormone found in plants and fungi. It is a pentacyclic diterpene acid with the chemical formula C₁₉H₂₂O₆ . When purified, it appears as a white to pale-yellow solid. This compound plays a crucial role in promoting growth and elongation of cells, influencing various developmental processes in plants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gibberellic acid can be synthesized through various methods, including chemical synthesis and microbial fermentation. The chemical synthesis involves multiple steps, starting from simpler organic compounds and building up to the complex structure of this compound. this method is often costly and less efficient compared to microbial fermentation.

Industrial Production Methods: The industrial production of this compound primarily relies on microbial fermentation using fungi, particularly Gibberella fujikuroi . The process involves inoculating the fungi onto a culture medium, followed by fermentation in a controlled environment. The fermentation broth is then processed to extract and purify this compound. This method is preferred due to its cost-effectiveness and higher yield .

Análisis De Reacciones Químicas

Acid-Catalyzed Rearrangements

Gibberellic acid undergoes structural reorganization under acidic conditions. Treatment with hydrochloric acid (HCl) at reflux induces aromatization and rearrangement to form allo-gibberic acid , a tricyclic derivative . This reaction proceeds via protonation of the lactone ring, followed by dehydration and skeletal rearrangement.

Key steps :

-

Aromatization : Loss of water and formation of a conjugated aromatic system.

-

Rearrangement : Migration of methyl groups and stabilization via resonance .

Epoxidation and Ring-Opening Reactions

The C₁₆–C₁₇ double bond in this compound is susceptible to epoxidation. Using meta-chloroperbenzoic acid (mCPBA) , the epoxide intermediate forms, enabling subsequent nucleophilic ring-opening reactions .

Example reaction :

-

Epoxidation : GA₃ → Epoxide intermediate (C₁₆–C₁₇ epoxide).

-

Ring-opening : Reaction with propargyl amine yields 3-amino-1,2-diol derivatives (e.g., compound 31 ) .

| Reaction Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂, 0°C | Epoxide | 85% | |

| Ring-opening | Propargyl amine, CH₃CN, reflux | Aminodiol | 72% |

Click Chemistry Functionalization

The terminal alkyne group in propargyl-substituted GA₃ derivatives participates in Huisgen 1,3-dipolar cycloaddition under Sharpless conditions:

Reaction protocol :

-

Cu(I)-catalyzed click chemistry : CuSO₄·5H₂O, sodium ascorbate, t-BuOH/H₂O (2:1).

-

Product : 1,4-Disubstituted-1,2,3-triazoles (e.g., compound 32 ) .

Applications :

-

Triazole derivatives show enhanced antiproliferative activity (IC₅₀ = 8.2 μM against HeLa cells) .

-

Amide-functionalized analogs inhibit rice growth by 48.6% at 100 μM .

Esterification and Acetylation

The hydroxyl groups at C₃ and C₁₃ are prime sites for modification:

Acetylation

Esterification

-

Reagents : 2,4-Dimethoxybenzyl bromide, K₂CO₃.

Deprotection : Zinc dichloride cleaves the 2,4-dimethoxybenzyl ester to regenerate the carboxylic acid .

Acidic Degradation

GA₃ decomposes in acidic media (pH < 3), forming inactive derivatives .

Thermal Stability

-

Solubility :

Solvent Solubility (g/L) Methanol 273 Ethyl acetate 3.1 Dichloromethane 32

Biochemical Interactions

GA₃ modulates plant physiology by binding to GID1 receptors , downregulating endogenous gibberellin synthesis genes (GA20ox, KAO1) . Exogenous GA₃ reduces malondialdehyde (MDA) levels under stress, mitigating oxidative damage .

Aplicaciones Científicas De Investigación

Agricultural Applications

1. Seed Germination and Crop Yield Enhancement

Gibberellic acid plays a crucial role in seed germination by stimulating the production of lytic enzymes that hydrolyze starches in seeds. This action is particularly beneficial in barley, where it accelerates germination and reduces malting losses during brewing processes . Additionally, studies have shown that applying this compound can significantly increase crop yields by promoting cell division and elongation .

2. Fruit Ripening Control

In fruit production, this compound is utilized to control ripening processes. It can enhance fruit size and improve quality by regulating growth patterns. For instance, its application has been linked to increased fruit size in various cultivars, contributing to higher market value .

3. Mitigation of Abiotic Stress

Research indicates that this compound can help plants cope with abiotic stress factors such as drought and heavy metal contamination. A study on tomato seedlings showed that treatment with this compound improved growth rates and reduced heavy metal accumulation when irrigated with contaminated water . This suggests its potential for use in phytoremediation strategies.

Horticultural Applications

1. Ornamental Plant Growth

this compound is widely used in ornamental horticulture to enhance the aesthetic qualities of plants. For example, studies on dwarf schefflera demonstrated that foliar applications of this compound significantly improved plant height, leaf area, and chlorophyll content compared to untreated controls . Such enhancements are critical for the commercial value of ornamental plants.

2. Flowering Induction

In certain ornamental species, this compound can induce flowering and improve flower quality. Research has shown that specific concentrations of this compound applied at strategic times can lead to increased flowering rates and improved physiological traits .

Environmental Applications

1. Soil Health Improvement

this compound can also play a role in improving soil health by enhancing root development and soil structure through increased root biomass. This can lead to better nutrient uptake and overall plant health .

2. Bioremediation Efforts

The ability of this compound to promote plant growth under stress conditions makes it a valuable tool in bioremediation efforts aimed at restoring contaminated environments. Its application can enhance the growth of hyperaccumulator plants that are used to extract heavy metals from contaminated soils .

Case Studies

Mecanismo De Acción

Gibberellic acid exerts its effects by binding to specific receptors in plant cells, triggering a cascade of molecular events. It stimulates the production of messenger RNA (mRNA) molecules that code for hydrolytic enzymes, which break down stored food reserves in seeds, promoting germination. This compound also influences cell division and elongation, transitions from meristem to shoot growth, and various other developmental processes .

Comparación Con Compuestos Similares

Gibberellic acid is part of a larger family of gibberellins, which includes compounds like gibberellin A1, gibberellin A4, and gibberellin A7. These compounds share similar structures and functions but differ in their specific biological activities and applications. For example:

Gibberellin A1: Known for its role in stem elongation and leaf expansion.

Gibberellin A4: Used to promote flowering and fruit set.

Gibberellin A7: Similar to this compound but with distinct effects on plant growth and development

This compound stands out due to its widespread use and effectiveness in promoting plant growth and development, making it a valuable tool in agriculture and scientific research.

Propiedades

Fórmula molecular |

C19H22O6 |

|---|---|

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

(1R,2R,5S,8S,9S,10R,12S)-5,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid |

InChI |

InChI=1S/C19H22O6/c1-9-7-17-8-18(9,24)5-3-10(17)19-6-4-11(20)16(2,15(23)25-19)13(19)12(17)14(21)22/h4,6,10-13,20,24H,1,3,5,7-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,16?,17+,18+,19-/m1/s1 |

Clave InChI |

IXORZMNAPKEEDV-QTWFBFKQSA-N |

SMILES isomérico |

CC12[C@H](C=C[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

SMILES canónico |

CC12C(C=CC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O)O |

Sinónimos |

GA(3) gibberellin GA3 gibberellin gibberellic acid gibberellic acid, (1alpha,2beta,4aalpha,4bbeta,6alpha,10beta)-isomer gibberellic acid, monoammonium salt gibberellic acid, monopotassium salt gibberellic acid, monosodium salt gibberellic acid, potassium salt gibberellin A3 potassium gibberellate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.